molecular formula C9H12N2O4 B5621803 ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate

ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate

Cat. No. B5621803
M. Wt: 212.20 g/mol
InChI Key: CHMASNSWTSSDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate and related compounds often involves multi-component reactions, leveraging the efficiency of ultrasonic-assisted synthesis and the use of catalysts to improve yields and reduce reaction times. For instance, Darehkordi and Ghazi (2015) demonstrated the preparation of dihydropyrimidinone derivatives, key intermediates for the synthesis of related compounds, by a tri-component reaction utilizing modified montmorillonite nanostructure as a catalyst under ultrasonic irradiation, which provided excellent yields in short reaction times at room temperature (Darehkordi & Ghazi, 2015).

Molecular Structure Analysis

The molecular structure of ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate derivatives can be characterized by various spectroscopic techniques. Farghaly and Gomha (2011) utilized elemental analysis, IR, 1H-NMR, and mass spectral data to assign the structure of a novel synthesized compound, showcasing the detailed approach to understanding the molecular architecture of such derivatives (Farghaly & Gomha, 2011).

Chemical Reactions and Properties

The chemical reactivity of ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate allows for its involvement in the formation of various heterocyclic compounds. Kanno et al. (1991) described a method for synthesizing 2,3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, indicating the compound's versatility in chemical transformations (Kanno et al., 1991).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties, given that its structures include both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds . Additionally, optimizing the synthesis process to increase yield could be another area of focus .

properties

IUPAC Name

ethyl 2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-15-7(12)4-6-5(2)10-9(14)11-8(6)13/h3-4H2,1-2H3,(H2,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMASNSWTSSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.